molecular formula C10H10N2S B1523077 2-Cyclopropyl-1,3-benzothiazol-6-amine CAS No. 58460-17-6

2-Cyclopropyl-1,3-benzothiazol-6-amine

Cat. No.: B1523077
CAS No.: 58460-17-6
M. Wt: 190.27 g/mol
InChI Key: KRMTVFAYLHDXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol. This compound belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms. Benzothiazoles and their derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d ...](https://link.springer.com/article/10.1007/s00044-012-0329-y). One common synthetic route is the reaction of 2-aminothiophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate[{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... The reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzothiazole ring[{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d ...](https://link.springer.com/article/10.1007/s00044-012-0329-y). The choice of method depends on factors such as cost, scalability, and environmental impact[{{{CITATION{{{2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Process optimization and control are crucial to ensure high yield and purity of the final product[{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1,3-benzothiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4)[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... These products can exhibit different biological activities and properties, making them useful in various applications.

Scientific Research Applications

. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and anticancer properties. In medicine, it is explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents. In industry, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-1,3-benzothiazol-6-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Cyclopropyl-1,3-benzothiazol-6-amine is similar to other benzothiazole derivatives, such as 2-methyl-1,3-benzothiazol-6-amine and 6-chloro-1,3-benzothiazol-2-amine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and properties. The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties compared to other benzothiazoles.

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Properties

IUPAC Name

2-cyclopropyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMTVFAYLHDXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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